(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid
CAS No.: 17447-33-5
Cat. No.: VC2729600
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17447-33-5 |
|---|---|
| Molecular Formula | C10H10ClNO5 |
| Molecular Weight | 259.64 g/mol |
| IUPAC Name | (2R,3R)-4-(2-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 |
| Standard InChI Key | HTYXHPJKEKGNAG-HTQZYQBOSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O)Cl |
| SMILES | C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Features and Molecular Configuration
The chemical structure of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid features a propanoic acid backbone with hydroxyl groups at both the 2 and 3 positions, specifically in the R configuration at both stereogenic centers . The 3 position additionally bears a carbamoyl group (amide linkage) connected to a 2-chlorophenyl ring. This creates a complex molecular architecture with multiple functional groups capable of diverse interactions.
The molecule can be described as having four key structural components: a carboxylic acid moiety (propanoic acid), two hydroxyl groups in a specific stereochemical arrangement, an amide bond (carbamoyl linkage), and a chlorine-substituted phenyl ring . This combination of functional groups provides the compound with potential for hydrogen bonding, acid-base interactions, and both hydrophilic and lipophilic properties.
Chemical Identifiers and Digital Representation
Various standardized chemical identifiers have been assigned to this compound to facilitate its unambiguous identification across chemical databases and literature. These identifiers include:
| Identifier Type | Value | Reference |
|---|---|---|
| InChI | InChI=1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |
| InChIKey | HTYXHPJKEKGNAG-HTQZYQBOSA-N | |
| SMILES | C1=CC=C(C(=C1)NC(=O)C@@HO)Cl | |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)Cl |
These digital representations encode the structural and stereochemical information of the compound in machine-readable formats, enabling computational analysis and database searching.
Physicochemical Properties
Stereochemical Properties
A defining characteristic of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid is its specific stereochemistry. The compound possesses two stereogenic centers at positions 2 and 3 of the propanoic acid backbone, both with the R configuration . This specific stereochemical arrangement distinguishes it from its stereoisomers and likely influences its three-dimensional shape, reactivity, and potential biological activity.
The stereochemical designation (2R,3R) indicates that the compound belongs to a family of four possible stereoisomers, including (2S,3S), (2R,3S), and (2S,3R) configurations. The related stereoisomer (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid (CAS: 17447-41-5) is specifically mentioned in the literature, having the opposite configuration at both stereogenic centers.
Electronic and Structural Characteristics
The electronic structure of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid is influenced by the various functional groups present in the molecule. The carboxylic acid group contributes acidic properties, while the hydroxyl groups can act as both hydrogen bond donors and acceptors. The amide linkage provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.
The 2-chlorophenyl group introduces an electronegative chlorine atom that can affect the electron distribution within the aromatic ring through inductive and resonance effects. This substitution pattern likely influences the molecule's dipole moment, electronic distribution, and potential for non-covalent interactions.
Synthesis and Preparation
Synthetic Routes
Potential synthetic routes might involve starting from appropriate chiral building blocks to establish the required stereochemistry at the 2 and 3 positions. Alternatively, stereoselective transformations of less complex precursors could be employed. The formation of the amide bond between the carboxylic acid moiety and 2-chloroaniline would be a key step in such syntheses, requiring appropriate protecting group strategies to maintain the integrity of the hydroxyl groups and stereogenic centers.
Structural Comparison and Related Compounds
Comparison with Stereoisomers
The literature mentions several structurally related compounds that differ from (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid in their stereochemistry or substituent patterns. One notable example is (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid, which has the opposite stereochemical configuration at both chiral centers but is otherwise identical in structure.
This stereoisomeric relationship is significant as compounds with different stereochemistry often exhibit different physical properties, chemical reactivity, and biological activity. The specific three-dimensional arrangement of atoms influences molecular recognition processes, such as binding to enzymes or receptors, which can be highly stereoselective.
Related Compounds with Different Substituents
Another structurally related compound mentioned in the literature is (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid. This compound differs from the target molecule in two key aspects: it has the opposite stereochemistry (S instead of R at both chiral centers), and it features a methyl group instead of a chlorine atom on the 2-position of the phenyl ring.
Additionally, 3-Chloro-2,3-dihydroxypropanoic acid is mentioned as a simpler related structure that lacks the carbamoyl group and phenyl ring altogether. This compound retains the dihydroxypropanoic acid backbone but has a significantly reduced complexity and different physicochemical properties.
Comparative Analysis of Structural Features
The following table summarizes the key structural differences between (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid and its related compounds:
These structural variations provide a basis for comparative studies to understand how specific modifications affect the compounds' properties and potential applications.
Applications and Biological Activities
Analytical Applications
Analytical Identification and Characterization
Chemical Identification Methods
Chemical identification of (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid can be accomplished through its various standardized identifiers. These include its CAS registry number (17447-33-5) , InChI, InChIKey, and SMILES notations , which uniquely identify the compound in chemical databases and literature.
The compound can also be identified through chromatographic methods coupled with detection techniques suitable for its functional groups. High-performance liquid chromatography (HPLC) with UV detection would be appropriate given the presence of the aromatic ring and amide chromophore. Chiral HPLC methods would be particularly relevant for distinguishing it from its stereoisomers.
Future Research Perspectives
Methodological Considerations
Future research on (2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid would benefit from comprehensive characterization using modern analytical techniques. Advanced spectroscopic methods, computational modeling of its three-dimensional structure and properties, and systematic biological screening would provide valuable insights into this compound's behavior and potential applications.
The development of structure-activity relationship studies comparing this compound with structurally related molecules could yield important information about the impact of stereochemistry and substitution patterns on various properties and activities. Such studies would contribute to a deeper understanding of the relationship between molecular structure and function.
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